Isopropylboronic acid
Overview
Description
Isopropylboronic acid is a boronic acid derivative that is of significant interest in organic synthesis due to its role as a reagent or catalyst in various chemical reactions. While the provided papers do not directly discuss isopropylboronic acid, they do provide insights into the chemistry of related boronic acid derivatives and their applications in synthesis. For instance, derivatives of N,N-di-isopropylbenzylamine-2-boronic acid have been synthesized and evaluated for their catalytic activity in amide bond formation, which is a fundamental reaction in organic chemistry . Additionally, diisopropyl 2,3-butadien-1-ylboronate, another boronic acid derivative, has been utilized in homoallenylboration reactions with aldehydes, showcasing the versatility of boronic acid derivatives in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves directed metallation-borylation methods, as demonstrated in the preparation of N,N-di-isopropylbenzylamine-2-boronic acid derivatives . These methods allow for the introduction of various substituents, which can significantly affect the reactivity and selectivity of the boronic acid in subsequent reactions. The synthesis of diisopropyl 2,3-butadien-1-ylboronate also exemplifies a straightforward approach to preparing boronic acid derivatives, which can then be applied as reagents in stereoselective reactions .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can greatly influence their reactivity and interaction with other molecules. For example, the crystal and molecular structure of a dimeric N-isopropylhydroxamic acid derivative was determined using X-ray diffraction, revealing a trans conformation of the hydroxamate groups and strong intermolecular hydrogen bonding . These structural features are crucial for understanding the behavior of such compounds in chemical reactions and their potential applications.
Chemical Reactions Analysis
Boronic acid derivatives participate in a variety of chemical reactions. The bifunctional N,N-di-isopropylbenzylamine-2-boronic acid catalysts have been shown to facilitate direct amide bond formation between carboxylic acids and amines . The diisopropyl 2,3-butadien-1-ylboronate has been used in homoallenylboration reactions with aldehydes, demonstrating high diastereoselectivity when reacting with an α-chiral aldehyde . Additionally, isopropylamine has been employed as an amino donor in the asymmetric synthesis of unnatural amino acids via ω-transaminase-catalyzed amino group transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their molecular structures and the substituents present. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity of boronic acid catalysts in amide bond formation . The stability of boronic esters in water has also been studied, with findings indicating that sugar-boronic esters can exhibit notable selectivity in oligosaccharides due to sugar-indole interactions . These properties are essential for the practical application of boronic acid derivatives in various chemical processes.
Scientific Research Applications
1. Nuclear and Isotopic Techniques in Nutritional Studies
Isopropylboronic acid is utilized in nuclear and isotopic techniques, which are crucial in human nutritional research. These techniques enable detailed evaluations of nutrient intake, body composition, energy expenditure, and the status of micronutrients. They are particularly significant in the measurement of total energy expenditure in free-living human subjects, assessment of breastmilk intake in infants, and in the study of body composition. The application of isotopes, both radioactive and nonradioactive, in these methods is fundamental in providing insights into undernutrition and obesity in developing countries (Iyengar, 2002).
2. Biomedical Applications in Lipid Peroxidation Studies
Isopropylboronic acid plays a role in the study of lipid peroxidation, particularly in the formation of non-cyclooxygenase-derived prostanoids in various models of oxidative stress. These studies help in understanding the biochemical pathways and implications of lipid peroxidation in conditions such as liver toxicity and other diseases associated with oxidative stress (Morrow et al., 1992).
3. Role in Bioanalysis and Diagnostics
Isopropylboronic acid is incorporated in isothermal amplification techniques for bioanalysis and diagnostics. These techniques, which accumulate nucleic acid sequences at constant temperature, are used in various biosensing applications targeting DNA, RNA, cells, proteins, and small molecules. The integration of these methods into microsystems and portable devices has greatly improved nucleic acid-based on-site assays, offering high sensitivity and broader application in medical diagnostics and research (Zhao et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
propan-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BO2/c1-3(2)4(5)6/h3,5-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPHSSYCQCBJAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370481 | |
Record name | Isopropylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylboronic acid | |
CAS RN |
80041-89-0 | |
Record name | Isopropylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROPYLBORONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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